molecular formula C12H15N3O B1268735 N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine CAS No. 91643-11-7

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine

Cat. No. B1268735
CAS RN: 91643-11-7
M. Wt: 217.27 g/mol
InChI Key: VJZJKBVSVGMIGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine, often involves the condensation reactions of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A notable method involves the reaction of benzylcyanide with nitric oxide in basic methanol, leading to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, a compound related to the oxadiazole family, demonstrating the versatile routes available for synthesizing these heterocycles (Bohle & Perepichka, 2009).

Molecular Structure Analysis

Oxadiazole derivatives exhibit a wide range of structural diversity due to the variations in their substituents, which significantly impact their chemical and physical properties. The core 1,2,4-oxadiazole ring is known for its planarity and ability to participate in hydrogen bonding and π-π interactions, contributing to its utility in forming stable crystal structures and engaging in various chemical reactions (Bohle & Perepichka, 2009).

Scientific Research Applications

Chemical Reactivity and Bond Cleavage

A study investigated the reactivity of related N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines. It was found that using different reaction conditions leads to ring fission of the oxadiazole system and the formation of various compounds, demonstrating the potential of these chemicals in synthetic chemistry (Jäger et al., 2002).

Anticonvulsant Activity

A study synthesized novel compounds related to N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine and evaluated their anticonvulsant activities using various models. The results showed that these compounds exhibited significant anticonvulsant activity, indicating their potential use in developing new antiepileptic drugs (Rajak et al., 2013).

Analytical Applications in Toxicology

Another study focused on the determination of trace amounts of N-methyl-1-phenyl-2-propanamine, a structurally similar compound, in urine samples using molecular imprinted polymer-based sorbents. This indicates the potential application of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine and similar compounds in forensic and clinical toxicology (Bykov et al., 2017).

Binding Affinities at Neurotransmitter Transporters

A related study investigated compounds with structures akin to N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine for their binding affinities at dopamine, serotonin, and norepinephrine transporters. This suggests a potential application in the development of drugs targeting these neurotransmitter systems (Carroll et al., 1993).

Anticancer Potential

A recent study designed and synthesized derivatives of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine and evaluated their anticancer activity against various cancer cell lines. This suggests the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).

Antibacterial Activity

Another research synthesized novel derivatives of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine and assessed their antibacterial activity. This indicates the potential use of these compounds in developing new antibacterial agents (Rai et al., 2010).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high-energy molecules .

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-12(15-16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJKBVSVGMIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359300
Record name N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine

CAS RN

91643-11-7
Record name N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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